5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene moiety linked to a thiazolidinone ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of chromene derivatives with thiazolidinone precursors. One common method involves the reaction of 3-propyl-2-thioxo-1,3-thiazolidin-4-one with 3-formylchromene in the presence of a suitable base, such as piperidine, under reflux conditions. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chromene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the chromene moiety.
Scientific Research Applications
5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2H-Chromen-3-ylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group, in particular, influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
618076-50-9 |
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Molecular Formula |
C16H15NO2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h3-6,8-9H,2,7,10H2,1H3/b14-9- |
InChI Key |
SOJUAJRJAMNVME-ZROIWOOFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origin of Product |
United States |
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